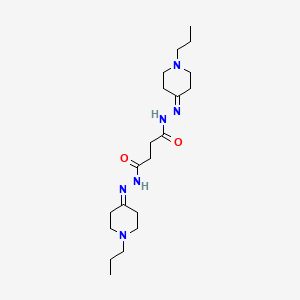
3-amino-3-oxopropyl 2-isonicotinoylhydrazinecarbodithioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-amino-3-oxopropyl 2-isonicotinoylhydrazinecarbodithioate is a chemical compound that is widely used in scientific research. It is also known as AOPIH and has a molecular formula of C13H13N5O2S2. This compound has been shown to have a variety of biochemical and physiological effects, making it a useful tool for studying various biological processes.
Mechanism of Action
The mechanism of action of AOPIH is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins involved in biological processes. Specifically, AOPIH has been shown to inhibit the activity of thymidylate synthase and dihydrofolate reductase, which are involved in DNA synthesis. It has also been shown to inhibit the activity of ribonucleotide reductase, which is involved in the synthesis of DNA precursors.
Biochemical and Physiological Effects:
AOPIH has been shown to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the growth of various viruses and bacteria, including HIV and tuberculosis. Additionally, it has been shown to have anti-inflammatory properties, making it a potential treatment for various inflammatory diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of using AOPIH in lab experiments is its versatility. It can be used to study a variety of biological processes, making it a useful tool for researchers in many different fields. Additionally, AOPIH is relatively easy to synthesize and purify, making it readily available for scientific research.
One limitation of using AOPIH in lab experiments is its potential toxicity. While it has been shown to be safe at certain concentrations, higher concentrations can be toxic to cells and tissues. Additionally, AOPIH has not been extensively studied in humans, so its safety and efficacy in humans is not well understood.
Future Directions
There are many potential future directions for research involving AOPIH. One area of interest is its potential use in cancer therapy. AOPIH has been shown to have anti-tumor properties, and further research could lead to the development of new cancer treatments. Additionally, AOPIH could be used to study the mechanisms of action of various viruses and bacteria, potentially leading to the development of new anti-viral and anti-bacterial drugs. Finally, further research could help to elucidate the safety and efficacy of AOPIH in humans, paving the way for its potential use in clinical settings.
Synthesis Methods
The synthesis of AOPIH involves the reaction of isonicotinic acid hydrazide with 3-acetylpropionic acid thiosemicarbazide. This reaction results in the formation of AOPIH, which can then be purified and used in scientific research.
Scientific Research Applications
AOPIH has been used in a variety of scientific research applications, including cancer research, infectious disease research, and neuroscience research. It has been shown to have anti-tumor properties, as well as anti-viral and anti-bacterial properties. Additionally, it has been used to study the mechanisms of action of various biological processes, including protein synthesis and DNA replication.
properties
IUPAC Name |
(3-amino-3-oxopropyl) N-(pyridine-4-carbonylamino)carbamodithioate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O2S2/c11-8(15)3-6-18-10(17)14-13-9(16)7-1-4-12-5-2-7/h1-2,4-5H,3,6H2,(H2,11,15)(H,13,16)(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPAJXLMHPUFAAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C(=O)NNC(=S)SCCC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-amino-3-oxopropyl) N-(pyridine-4-carbonylamino)carbamodithioate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl [(6,10-dicyano-9-oxo-8-azaspiro[4.5]dec-6-en-7-yl)thio]acetate](/img/structure/B4895577.png)
![2-{4-[(4-chlorophenyl)sulfonyl]-1-piperazinyl}-N-(2-fluorophenyl)acetamide](/img/structure/B4895578.png)


![2-{4-[6-(cyclopentylamino)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl]-1-piperazinyl}ethanol](/img/structure/B4895596.png)
![1-[(5-methyl-3-thienyl)carbonyl]piperidine](/img/structure/B4895602.png)

![2-[2-(2-methylbenzoyl)hydrazino]-N-1-naphthyl-2-oxoacetamide](/img/structure/B4895613.png)
![2-(4,5-dichloro-1H-imidazol-1-yl)-N-[1-(4-methoxyphenyl)-3-methyl-1H-pyrazol-5-yl]acetamide](/img/structure/B4895628.png)
![4-[(4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenyl 3-nitrobenzoate](/img/structure/B4895649.png)
![ethyl 3-(3-chlorobenzyl)-1-{[5-(methoxymethyl)-2-thienyl]carbonyl}-3-piperidinecarboxylate](/img/structure/B4895653.png)

![1-[4-(1-methyl-1-phenylethyl)phenoxy]-3-(1-pyrrolidinyl)-2-propanol hydrochloride](/img/structure/B4895675.png)
![3-[3-phenyl-4-(1-piperidinylcarbonyl)-1H-pyrazol-1-yl]propanenitrile](/img/structure/B4895678.png)